molecular formula C19H19N3O3S3 B2569370 N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 941892-24-6

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2569370
CAS RN: 941892-24-6
M. Wt: 433.56
InChI Key: WJXLZIXCNPURHC-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N3O3S3 and its molecular weight is 433.56. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound is involved in the synthesis of thiazole derivatives, showing antimicrobial activities against a range of bacterial and fungal pathogens. The study by Wardkhan et al. (2008) explored new approaches for synthesizing thiazoles and their fused derivatives, highlighting their potential in combating microbial infections, including bacteria such as Escherichia coli and Xanthomonas citri, and fungi like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008).

Antifibrotic and Anticancer Activities

Another research focus is on the antifibrotic and anticancer activities of thiazolidinone derivatives. Kaminskyy et al. (2016) discussed the synthesis of amino(imino)thiazolidinone derivatives and their evaluation for antifibrotic and anticancer activities. The study found that specific derivatives exhibited significant antifibrotic activity without anticancer effects, showing promise for future testing as antifibrotic agents (D. Kaminskyy, G. D. den Hartog, Magdalena Wojtyra, M. Lelyukh, A. Gzella, A. Bast, R. Lesyk, 2016).

Synthesis and Spectral Analysis

The synthesis and mass spectral fragmentation patterns of thiazole and imidazolidine derivatives, including those containing thiophen-2-ylmethylene groups, have been a subject of study to understand the structural properties of these compounds. Research by Mohamed et al. (2006) provides insights into the synthesis process and helps in elucidating the structure of such compounds through mass spectral analysis (S. M. Mohamed, M. Unis, H. El-Hady, 2006).

Anticancer and Antiviral Activities

The compound's relevance extends to anticancer and antiviral activities. Havrylyuk et al. (2013) synthesized 2-pyrazoline-substituted 4-thiazolidinones and evaluated their in vitro anticancer activity, demonstrating selective inhibition of leukemia cell lines. This suggests the potential of these derivatives in cancer treatment (D. Havrylyuk, B. Zimenkovsky, O. Vasylenko, R. Lesyk, 2013).

Optoelectronic Properties

Exploring the optoelectronic properties of thiazole-based polythiophenes, Camurlu and Guven (2015) synthesized thiazole-containing monomers for electrochemical polymerization. Their study on the optoelectronic properties of the resulting conducting polymers adds a new dimension to the potential applications of such compounds in electronic devices (P. Camurlu, N. Guven, 2015).

properties

IUPAC Name

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S3/c1-25-15-5-2-4-13(8-15)21-18(24)12-28-19-22-14(11-27-19)9-17(23)20-10-16-6-3-7-26-16/h2-8,11H,9-10,12H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXLZIXCNPURHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

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